N-(3,4-dichlorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
Description
N-(3,4-dichlorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a heterocyclic compound featuring a fused triazoloquinazoline core substituted with a 3,4-dichlorophenyl carboxamide group.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N5O2/c17-10-6-5-8(7-11(10)18)19-16(25)13-14-20-15(24)9-3-1-2-4-12(9)23(14)22-21-13/h1-7,22H,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUFUHLUHQQQRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C3N2NN=C3C(=O)NC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichloroaniline with a suitable quinazoline derivative in the presence of a cyclizing agent such as sodium azide . The reaction is usually carried out under reflux conditions in a solvent like ethanol or dimethylformamide (DMF) to facilitate the formation of the triazoloquinazoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as copper(I) iodide or palladium on carbon may be employed to improve the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide can undergo various chemical reactions, including:
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various substituted triazoloquinazoline derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Anticancer Activity of Thieno-Fused Triazolopyrimidines
| Compound | Mean Growth (%) | Most Active Cell Line (GP %) |
|---|---|---|
| 4i | 85.2 | Renal Cancer UO-31 (81.85) |
| 5n | 78.9 | Ovarian Cancer OVCAR-4 (76.2) |
| 5o | 82.4 | Breast Cancer MCF7 (79.3) |
Key Differences :
- Structural: The thieno-fused compounds replace the quinazoline ring with pyrimidine, reducing aromatic bulk but enhancing metabolic stability.
- Activity : Despite structural similarity, the target compound’s quinazoline core may offer improved DNA intercalation or kinase inhibition compared to pyrimidine-based analogs .
[1,2,3]Triazolo[1,5-a]quinazolines (6a–c)
Triazoloquinazolines 6a–c (Fig. 2 in ) are bioisosteres of the target compound, differing in substituents (H, Cl, Br at position R).
Table 2: Comparison of Triazoloquinazolines and Thieno-Fused Analogs
| Compound Class | Mean GP (%) | Notable Substituents |
|---|---|---|
| Triazoloquinazolines (6a–c ) | 100.2 | R = H (6a), Cl (6b), Br (6c) |
| Thieno-Fused Pyrimidines | 78–85 | Thiophene fusion |
| Target Compound | N/A* | 3,4-Dichlorophenyl carboxamide |
*Note: Anticancer data for the target compound is unavailable in the provided evidence.
Key Differences :
- Substituent Impact : The 3,4-dichlorophenyl group in the target compound may enhance binding affinity compared to the halogen-free 6a .
- Fused Rings: Thieno-fused systems show superior activity to quinazoline-based analogs, suggesting pyrimidine-thiophene synergy in target engagement .
Pesticide-Related Triazolopyrimidines
Compounds like metosulam (N-(2,6-dichloro-3-methylphenyl)-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide) and diclosulam (N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide) share a triazolopyrimidine core but are sulfonamide derivatives used as herbicides .
Table 3: Structural and Functional Comparison with Pesticide Analogs
| Compound | Core Structure | Functional Groups | Primary Use |
|---|---|---|---|
| Target Compound | Triazolo[1,5-a]quinazoline | Carboxamide, dichlorophenyl | Research (potential therapeutic) |
| Metosulam | Triazolo[1,5-a]pyrimidine | Sulfonamide, methoxy | Herbicide |
| Diclosulam | Triazolo[1,5-c]pyrimidine | Sulfonamide, ethoxy, fluoro | Herbicide |
Key Differences :
- Bioactivity : The target compound’s carboxamide group and fused quinazoline system likely target eukaryotic enzymes (e.g., kinases), whereas sulfonamide herbicides inhibit plant acetolactate synthase .
Biological Activity
N-(3,4-dichlorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a quinazoline core structure with a triazole moiety and a carboxamide functional group. Its molecular formula is with a molecular weight of 303.13 g/mol. The presence of the dichlorophenyl group enhances its biological activity by influencing pharmacokinetic properties.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit several enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It interacts with specific receptors that mediate cellular responses related to cancer and neurodegenerative diseases.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays using human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) revealed:
| Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|
| MCF7 | 0.096 | EGFR inhibition |
| A549 | 0.080 | Apoptosis induction |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Antimicrobial Activity
The compound also shows promising antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Escherichia coli | 15 | 65 |
| Staphylococcus aureus | 12 | 70 |
| Candida albicans | 11 | 80 |
These results indicate that the compound could be effective against certain infections resistant to conventional antibiotics.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using DPPH radical scavenging assays:
| Compound | IC50 Value (μg/mL) |
|---|---|
| N-(3,4-dichlorophenyl)... | 18.64 ± 2.40 |
The antioxidant activity suggests potential applications in preventing oxidative stress-related diseases.
Case Studies
- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth compared to control groups. The mechanism involved apoptosis pathways activated by the compound.
- Clinical Relevance : Preliminary clinical trials have indicated that derivatives of this compound may enhance the efficacy of existing cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
